1-(8-Quinolyl)-2-pyrrolidinone

Description

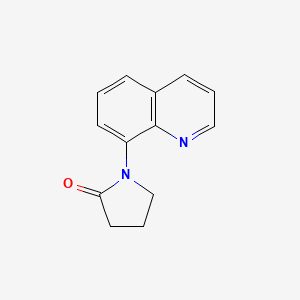

1-(8-Quinolyl)-2-pyrrolidinone (C₁₃H₁₂N₂O) is a heterocyclic compound featuring a quinoline moiety fused to a pyrrolidinone ring. The quinoline group (C₉H₇N) is substituted at the 8-position with a pyrrolidinone (C₄H₆NO), creating a planar quinoline system and a five-membered lactam ring. This structure is characterized by intramolecular interactions, such as hydrogen bonding and π-π stacking, which influence its physicochemical properties and reactivity . The compound’s SMILES (C1CC(=O)N(C1)C2=CC=CC3=C2N=CC=C3) and InChIKey (MVGXWXNDLBXHMO-UHFFFAOYSA-N) highlight its unique connectivity, distinguishing it from related analogs .

Properties

CAS No. |

79276-58-7 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

1-quinolin-8-ylpyrrolidin-2-one |

InChI |

InChI=1S/C13H12N2O/c16-12-7-3-9-15(12)11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2 |

InChI Key |

MVGXWXNDLBXHMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Quinolyl)-2-pyrrolidinone typically involves the cyclization of a 4-halo-N-(8-quinolyl)butyramide in the presence of aqueous sodium hydroxide and a phase transfer catalyst such as triethylbenzyl ammonium chloride . This method ensures the formation of the desired heterocyclic structure with good yield.

Industrial Production Methods: While specific industrial production methods for 1-(8-Quinolyl)-2-pyrrolidinone are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high purity and yield. This may include the use of advanced purification techniques and large-scale reactors to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Quinolyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinyl derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced quinolinyl-pyrrolidinone derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or pyrrolidinone rings are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include various quinolinyl-pyrrolidinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-(8-Quinolyl)-2-pyrrolidinone has a wide range of scientific research applications:

Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a building block in organic synthesis.

Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(8-Quinolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one

- Structural Differences: This compound replaces the pyrrolidinone ring with a pyridinone (six-membered lactam), resulting in distinct dihedral angles (85.93° between quinoline and pyridinone) and intermolecular interactions (C–H⋯O/N hydrogen bonding) .

- Synthesis: Synthesized via N-alkylation of 2-pyridinone with 2-chloro-3-(chloromethyl)-8-methylquinoline in DMF/THF under reflux, yielding crystalline products .

- Applications : Such hybrids are explored as medicinal scaffolds due to their structural diversity and biological activity .

4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline

- Structural Differences: Features imidazole and methylsulfonylphenyl substituents on the quinoline core, enhancing steric bulk and electronic effects compared to the simpler pyrrolidinone substitution .

- Synthesis : Prepared via CDI-mediated coupling in N-methyl-2-pyrrolidone (NMP) at 170°C, reflecting harsher conditions than typical N-alkylation methods .

Simple Methylquinolines (e.g., 2-Methylquinoline)

- Physical Properties: Compound Molecular Weight Boiling Point (°C) Solubility 2-Methylquinoline 143.19 248 Insoluble in water 1-(8-Quinolyl)-2-pyrrolidinone 212.25 Not reported Likely moderate (similar to pyrrolidinones)

Pyrrolidinone Derivatives

1-(2-Phenylethynyl)-2-pyrrolidinone

- Physical Properties: Melting point = 49–50°C; predicted boiling point = 301.7°C, higher than most quinoline derivatives due to the rigid phenylethynyl group .

1-(4-(Dipropylamino)-2-butynyl)-2-pyrrolidinone

- Toxicity: Intravenous LD₅₀ >50 mg/kg in mice, indicating higher toxicity than unsubstituted pyrrolidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.